2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound belonging to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that have garnered significant interest due to their presence in various natural products and bioactive compounds. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anthelmintic, insecticidal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindole derivatives, including 2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione, can be achieved through several methodologies:
Ring-Closure Reactions: This method involves the cyclization of acetylenic compounds under catalytic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants to form the desired isoindole structure.
Aromatization Processes: This approach involves the functionalization of isoindolines to form isoindoles.
Industrial Production Methods
Industrial production of isoindole derivatives often involves scalable synthetic routes that can be optimized for high yield and purity. The use of catalytic processes and multicomponent reactions are common in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert isoindole derivatives to isoindolines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoindole structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include isoindole-1,3-diones, isoindolines, and various substituted isoindole derivatives .
Scientific Research Applications
2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: Isoindole derivatives are studied for their potential as enzyme inhibitors and their role in biological pathways.
Mechanism of Action
The mechanism of action of 2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and exhibit antiviral and anticancer activities.
2-alkyl-1-propylsulfanyl-substituted isoindoles: These derivatives are synthesized through multicomponent reactions and have shown potential in medicinal chemistry.
Uniqueness
2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its specific structural features, which contribute to its distinct pharmacological profile. The presence of the ethenocyclopropa ring and the phenyl group enhances its stability and reactivity compared to other isoindole derivatives .
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-phenyl-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-14-10-6-7-11(13-8-12(10)13)15(14)17(20)18(16)9-4-2-1-3-5-9/h1-7,10-15H,8H2 |
InChI Key |
CLLRRTZMAWVTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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